N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide is a benzofuran-derived compound featuring a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a furan-2-carboxamide moiety at position 5 of the benzofuran core. Its molecular formula is C22H19NO5, with a molecular weight of 377.39 g/mol . Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and metabolic regulatory properties. This compound is part of a broader class of N-benzoylphenyl furamides synthesized for therapeutic exploration, particularly in metabolic disorders such as hyperlipidemia .
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-4-3-11-27-19)7-10-18(17)28-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25) |
InChI Key |
IOEBHMQEDATDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 4-methoxybenzoyl chloride with a suitable benzofuran precursor under acidic conditions . The resulting intermediate is then further reacted with furamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide can be compared to related compounds, as outlined below:
Table 1: Comparative Analysis of Structurally Similar Compounds
Research Findings and Functional Insights
Substituent Position Effects :
- The anti-hyperlipidemic activity of N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) was superior to its ortho- and meta-substituted analogs (4b, 4c), highlighting the importance of para-substitution for optimal activity .
- In benzofuran analogs, the 4-methoxy group (electron-donating) in the target compound may enhance resonance stabilization compared to the 4-chloro derivative, which could improve binding to hydrophobic enzyme pockets .
Synthetic Accessibility: Benzofuran derivatives require multi-step synthesis, including cyclization and coupling reactions (e.g., using DCM and DMAP), whereas benzophenone-based analogs (e.g., 4a) are synthesized via direct acylation, offering simpler scalability .
Biological Activity Trends :
- Compounds with furamide groups (e.g., the target compound) demonstrate moderate to high metabolic stability in preclinical models, whereas propanamide variants show prolonged half-lives due to reduced susceptibility to amidase cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
